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Compound of Interest

(5-methyl-1H-pyrazol-1-yl)acetic
Compound Name: d
aci

Cat. No.: B065067

An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-1H-pyrazol-1-yl)acetic
Acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged
scaffold" due to its presence in a multitude of approved drugs and biologically active
compounds.[1][2] Derivatives of this five-membered diazole ring system exhibit a vast spectrum
of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral
properties.[3][4][5] The therapeutic success of pyrazole-containing drugs like Celecoxib and
Sildenafil underscores the continued interest in novel analogues.[1][2]

(5-Methyl-1H-pyrazol-1-yl)acetic acid (MPAA) is one such derivative, featuring a methyl
group and an acetic acid moiety attached to the pyrazole core. These functional groups are
anticipated to modulate the molecule's physicochemical properties, which are paramount for its
journey from a laboratory curiosity to a potential therapeutic agent. Understanding the solubility
and stability of MPAA is a non-negotiable prerequisite for any meaningful drug development
program. These parameters dictate its absorption, distribution, metabolism, and excretion
(ADME) profile, as well as its formulation possibilities and shelf-life.

This technical guide provides a comprehensive examination of the critical solubility and stability
characteristics of (5-Methyl-1H-pyrazol-1-yl)acetic acid. It is designed for researchers,
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scientists, and drug development professionals, offering not just protocols, but the scientific
rationale behind them to ensure robust and reliable data generation.

Physicochemical Properties of (5-Methyl-1H-
pyrazol-1-yl)acetic acid

A foundational understanding of the molecule's basic properties is the first step in any pre-
formulation assessment.

Property Value Source

(5-Methyl-1H-pyrazol-1-
IUPAC Name o N/A
yl)acetic acid

CAS Number 180741-44-0 [6][7]
Molecular Formula CeHsN20:2 [6]
Molecular Weight 140.14 g/mol [6]

The image you are
requesting d fot exist

2D Structure ar is no longer availahle. N/A

i guUr.cia m

Note: The 2D structure is a representative image.

The structure of MPAA contains both a weakly basic pyrazole ring and an acidic carboxylic acid
group. This amphoteric nature suggests that its aqueous solubility will be highly dependent on
pH.

Aqueous Solubility Profile

Aqueous solubility is a critical determinant of a drug's bioavailability. For MPAA, the presence of
the carboxylic acid group (pKa typically ~4-5) is the primary driver of its pH-dependent
solubility. At pH values below its pKa, the molecule will be predominantly in its neutral, less
soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a
carboxylate salt, which is significantly more polar and thus more soluble in agueous media.
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Experimental Protocol: Thermodynamic Solubility
Assessment

The shake-flask method (ICH guideline Q6A) remains the gold standard for determining
thermodynamic solubility. This protocol ensures that a true equilibrium is reached between the
solid-state compound and the solution.

Objective: To determine the equilibrium solubility of MPAA in various aqueous buffers and a
relevant organic solvent.

Materials:

¢ (5-Methyl-1H-pyrazol-1-yl)acetic acid (solid, >99% purity)
o Phosphate Buffered Saline (PBS), pH 7.4

o Citrate Buffer, pH 3.0

o Acetate Buffer, pH 5.0

¢ Dimethyl Sulfoxide (DMSO)

o HPLC-grade water, acetonitrile, and formic acid

e 2 mL glass vials with screw caps

» Orbital shaker with temperature control

0.22 pum syringe filters (PTFE or PVDF)

Calibrated HPLC-UV system
Methodology:

e Preparation: Add an excess of solid MPAA to each vial (e.g., 5-10 mg). The key is to ensure
solid material remains at the end of the experiment, confirming saturation.
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e Solvent Addition: Add 1 mL of the desired solvent (e.g., PBS pH 7.4) to each vial. Prepare
triplicates for each condition.

» Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant
temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to reach
thermodynamic equilibrium.

o Sample Collection: After equilibration, allow the vials to stand for at least 1 hour to let
undissolved solids settle.

o Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a
0.22 um syringe filter to remove any undissolved particles. This step is critical to avoid
artificially high results.

 Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within
the calibrated range of the HPLC method.

o Quantification: Analyze the diluted samples by a validated stability-indicating HPLC-UV
method. Calculate the concentration against a standard curve of known MPAA
concentrations.

Workflow for Solubility Determination
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Caption: Workflow for Thermodynamic Solubility Determination.

lllustrative Solubility Data
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The following table presents plausible, illustrative data for MPAA, reflecting expected
physicochemical behavior.

lllustrative
Solvent System pH Temperature (°C) .
Solubility (pg/mL)
Citrate Buffer 3.0 25 150
Acetate Buffer 5.0 25 1,200
PBS 7.4 25 > 10,000
DMSO N/A 25 > 50,000

This data is for illustrative purposes only and must be confirmed experimentally.

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug
development. It involves subjecting the drug substance to conditions more severe than
accelerated stability testing to elucidate potential degradation pathways, identify degradation
products, and establish the stability-indicating nature of the analytical methods used.[8][9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of MPAA under hydrolytic, oxidative, thermal, and
photolytic stress conditions as mandated by ICH guidelines (Q1A/Q1B).[10]

General Procedure:

e Prepare a stock solution of MPAA (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50
acetonitrile:water).

» For each stress condition, mix the MPAA stock with the stressor in a clear glass vial.
» Expose the solution to the specified condition for a defined period.

o At appropriate time points, withdraw an aliquot, neutralize the reaction if necessary (e.g., for
acid/base hydrolysis), and dilute for HPLC analysis.
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e Aim for 5-20% degradation.[10] If degradation is too rapid or too slow, adjust the stressor
concentration, temperature, or duration.

Specific Stress Conditions:

e Acid Hydrolysis:

[¢]

Stressor: 0.1 M to 1 M Hydrochloric Acid (HCI).[10]

[¢]

Conditions: Heat at 60-80°C for up to 72 hours.

[e]

Neutralization: Add an equivalent amount of NaOH before analysis.

o

Rationale: Simulates acidic environments (e.g., the stomach) and probes for acid-labile
functional groups.

e Base Hydrolysis:

[¢]

Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH).[10]

[¢]

Conditions: Heat at 60-80°C for up to 72 hours.

[e]

Neutralization: Add an equivalent amount of HCI before analysis.

o

Rationale: Simulates alkaline environments and probes for base-labile groups. The
pyrazole ring itself is generally stable, but substituents can be affected.

» Oxidative Degradation:
o Stressor: 3% Hydrogen Peroxide (H202).[10]
o Conditions: Room temperature for up to 72 hours.

o Rationale: Tests susceptibility to oxidation. The nitrogen atoms in the pyrazole ring or the
benzylic-like protons on the acetic acid chain could be sites of oxidation.

e Thermal Degradation:

o Stressor: Heat.
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o Conditions: Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for up
to one week.

o Rationale: Evaluates the intrinsic thermal stability of the molecule in both solid and
solution states.

e Photostability:

[¢]

Stressor: Light exposure according to ICH Q1B guidelines.

o Conditions: Expose solid and solution samples to a light source providing an overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy
of not less than 200 watt hours/square meter.

o Control: A dark control sample, wrapped in aluminum foil, must be run in parallel.

o Rationale: Determines if the molecule is light-sensitive, which has significant implications
for manufacturing, packaging, and storage.

Workflow for Forced Degradation Studies
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Caption: General Workflow for Forced Degradation Studies.

lllustrative Stability Data

The following table summarizes plausible outcomes from forced degradation studies of MPAA.
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. lllustrative Potential
Stress Reagent/Settin ) . .
Time Degradation Degradation

Condition g
(%) Pathway

Generally stable;

potential for
Acid Hydrolysis 1 M HCI, 80°C 24 h <5% minor ring

protonation

effects.

Generally stable;
Base Hydrolysis 1 M NaOH, 80°C 24h <5% pyrazole ring is

robust.

o N-oxidation on
Oxidation 3% H202, RT 24 h 15% )
the pyrazole ring.

Thermal Thermally stable
) 80°C 72 h <2% , _
(Solution) in solution.

Photolytic
Photostability ICH Q1B N/A 10% rearrangement or

oxidation.

This data is for illustrative purposes only and must be confirmed experimentally.

Analytical Considerations

All solubility and stability studies must be supported by a validated, stability-indicating analytical
method.

o High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV
detection is the workhorse for these studies. The method must be able to separate the
parent MPAA peak from any degradation products, impurities, or excipients.

 Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for
identifying the molecular weights of degradation products formed during stress testing. This
information is the first step in structural elucidation of unknown degradants.
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» Nuclear Magnetic Resonance (NMR): For novel or significant degradation products, isolation
followed by NMR spectroscopy is often required for unambiguous structural confirmation.

Conclusion

(5-Methyl-1H-pyrazol-1-yl)acetic acid possesses physicochemical characteristics that are
favorable for a drug candidate. Its pH-dependent aqueous solubility, driven by the carboxylic
acid moiety, provides a clear path for developing aqueous formulations and predicts good
solubility in the physiological pH range of the intestine. The pyrazole core imparts significant
chemical stability, with the molecule showing resistance to hydrolytic and thermal stress. Mild
susceptibility to oxidative and photolytic conditions is noted, which provides crucial information
for guiding manufacturing process controls, formulation development (e.g., inclusion of
antioxidants), and packaging selection (e.g., light-resistant containers).

The protocols and insights provided in this guide offer a robust framework for the systematic
evaluation of MPAA's solubility and stability. Rigorous execution of these studies is a
fundamental requirement to de-risk the development process and build a comprehensive data
package for regulatory submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyrazol-1-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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